molecular formula C16H15NO4 B14680734 Benzoic acid, 2-hydroxy-5-((phenylamino)carbonyl)-, ethyl ester CAS No. 38507-79-8

Benzoic acid, 2-hydroxy-5-((phenylamino)carbonyl)-, ethyl ester

Cat. No.: B14680734
CAS No.: 38507-79-8
M. Wt: 285.29 g/mol
InChI Key: NEJZMDPHSFVNMO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-((phenylamino)carbonyl)-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a hydroxyl group, a phenylamino carbonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-((phenylamino)carbonyl)-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, improving yield and reducing production time. The use of catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-((phenylamino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzoic acids, sulfonic acids, and other substituted benzoic acids.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-((phenylamino)carbonyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-((phenylamino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid, benzyl ester: Similar structure but with a benzyl group instead of an ethyl ester.

    Benzyl o-hydroxybenzoate: Another ester derivative of benzoic acid.

    Benzyl salicylate: Commonly used in fragrances and cosmetics.

Uniqueness

Benzoic acid, 2-hydroxy-5-((phenylamino)carbonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

38507-79-8

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

ethyl 2-hydroxy-5-(phenylcarbamoyl)benzoate

InChI

InChI=1S/C16H15NO4/c1-2-21-16(20)13-10-11(8-9-14(13)18)15(19)17-12-6-4-3-5-7-12/h3-10,18H,2H2,1H3,(H,17,19)

InChI Key

NEJZMDPHSFVNMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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